3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methanesulfonylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-methanesulfonylated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1S)-1-methanesulfonylethyl]aniline
- 3-[(1R)-1-methanesulfonylethyl]aniline
Uniqueness
3-(1-Methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both the methanesulfonylethyl and methyl groups on the pyrazole ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H13N3O2S |
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Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-methyl-5-(1-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-5(13(3,11)12)6-4-7(8)10(2)9-6/h4-5H,8H2,1-3H3 |
InChI Key |
SLGXARVTRJJDTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)N)C)S(=O)(=O)C |
Origin of Product |
United States |
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